5,5-Dimethyl-2(5H)-furanone 5,5-Dimethyl-2(5H)-furanone 5, 5-Dimethyl-2(5H)-furanone, also known as 4, 4-dimethyl-2-buten-4-olide or 5, 5-dimethylfuran-2(5H)-one, belongs to the class of organic compounds known as butenolides. These are dihydrofurans with a carbonyl group at the C2 carbon atom. 5, 5-Dimethyl-2(5H)-furanone is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 5, 5-dimethyl-2(5H)-furanone is primarily located in the cytoplasm. Outside of the human body, 5, 5-dimethyl-2(5H)-furanone can be found in fishes and herbs and spices. This makes 5, 5-dimethyl-2(5H)-furanone a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 20019-64-1
VCID: VC7956510
InChI: InChI=1S/C6H8O2/c1-6(2)4-3-5(7)8-6/h3-4H,1-2H3
SMILES: CC1(C=CC(=O)O1)C
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol

5,5-Dimethyl-2(5H)-furanone

CAS No.: 20019-64-1

Cat. No.: VC7956510

Molecular Formula: C6H8O2

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

5,5-Dimethyl-2(5H)-furanone - 20019-64-1

Specification

CAS No. 20019-64-1
Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
IUPAC Name 5,5-dimethylfuran-2-one
Standard InChI InChI=1S/C6H8O2/c1-6(2)4-3-5(7)8-6/h3-4H,1-2H3
Standard InChI Key YNKQMZRTPPVLLL-UHFFFAOYSA-N
SMILES CC1(C=CC(=O)O1)C
Canonical SMILES CC1(C=CC(=O)O1)C

Introduction

Structural and Chemical Identity

Molecular Architecture

5,5-Dimethyl-2(5H)-furanone features a γ-lactone structure, comprising a furan ring fused with a lactone group. The two methyl substituents at the 5-position contribute to its steric and electronic properties, influencing its reactivity and stability. The compound’s IUPAC name, 5,5-dimethylfuran-2(5H)-one, reflects this substitution pattern .

Table 1: Key Identifiers and Physical Properties

PropertyValueSource
CAS No.20019-64-1
Molecular FormulaC6H8O2\text{C}_6\text{H}_8\text{O}_2
Molecular Weight112.13 g/mol
UNII Identifier0HJB56V40L
HS Code2932209090

Synonyms and Regulatory Status

Common synonyms include 5,5-dimethyl-2(5H)-furanone and UNII-0HJB56V40L . Classified under HS Code 2932209090, it is regulated for research use only, excluding human or veterinary applications .

Synthesis and Industrial Production

Claisen Condensation Route

The primary synthesis method involves Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) with diethyl oxalate in the presence of sodium methanolate. This reaction forms a β-keto ester intermediate, which undergoes cyclization under acidic conditions to yield the lactone ring. Industrial processes optimize this pathway for scalability, achieving high yields through controlled temperature and catalyst selection.

Table 2: Synthesis Methods Comparison

MethodReactantsYield (%)Scalability
Claisen CondensationPinacolone, Diethyl Oxalate70–85High
Oxidative Cyclization3-Methyl-2-buten-1-ol50–60Moderate
Enzymatic LactonizationHydroxycarboxylic Acids30–40Low

Physicochemical Properties and Reactivity

Thermal and Solubility Characteristics

The compound exhibits a boiling point of approximately 195–200°C and a melting point of -20°C. It is sparingly soluble in water but miscible with organic solvents like ethanol and diethyl ether, making it suitable for hydrophobic formulations .

Chemical Transformations

5,5-Dimethyl-2(5H)-furanone participates in oxidation, reduction, and nucleophilic substitution reactions. For example, catalytic hydrogenation reduces the lactone to a diol, while oxidation with peroxides yields epoxy derivatives. Its α,β-unsaturated carbonyl system enables Michael additions, forming adducts with amines and thiols.

DomainUse CaseExample Product
CosmeticsFragrance additivePerfumes, Lotions
Food IndustryFlavor enhancerBaked Goods, Confectionery
PharmaceuticalsAntimicrobial agentTopical Formulations

Biological Activities and Mechanisms

Antimicrobial Efficacy

Studies indicate broad-spectrum activity against Gram-positive bacteria and fungi, attributed to its ability to disrupt microbial membrane integrity and inhibit enzyme function via metal chelation.

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